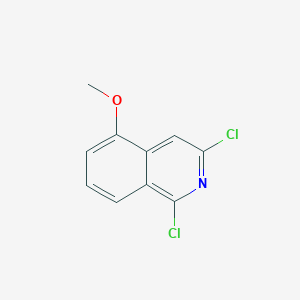
1,3-Dichloro-5-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It is used in scientific research and development .
Molecular Structure Analysis
The molecular weight of this compound is 228.07 Da . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is estimated to be 367.2±37.0 °C at 760 mmHg . The compound has a polar surface area of 22 Ų and a molar volume of 164.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1,3-Dichloro-5-methoxyisoquinoline and related compounds have been utilized in various synthesis applications. For example, Ture et al. (2011) demonstrated its use in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters via cyclization processes (Ture et al., 2011). Similarly, Zhou Xin-rui (2005) reported on the synthesis of 6-Methoxyisoquinoline-5-Carbonitrile, showcasing the compound's role as an important intermediate in drug and dye synthesis (Zhou Xin-rui, 2005).
Chemosensor Applications
Prodi et al. (2001) highlighted the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential utility in environmental monitoring and food safety (Prodi et al., 2001).
Corrosion Inhibition
Khan et al. (2017) explored the use of Quinazoline Schiff base compounds, related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing its industrial application (Khan et al., 2017).
Anticancer Research
A study by Guo et al. (2017) on a compound structurally related to this compound, 1,5‐Dihydroxy‐4‐methoxyisoquinoline, revealed moderate cytotoxicity against tumor cells, suggesting potential applications in cancer research (Guo et al., 2017).
Neuroprotective Research
Okuda et al. (2003) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound similar to this compound, for its neuroprotective or neurotoxic activity, indicating its potential use in neurological studies (Okuda et al., 2003).
Eigenschaften
IUPAC Name |
1,3-dichloro-5-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(8)5-9(11)13-10(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWYGSPWPQXKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(N=C(C=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)


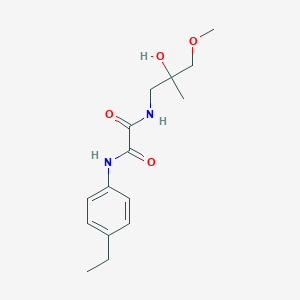
![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)
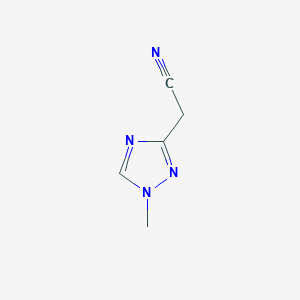
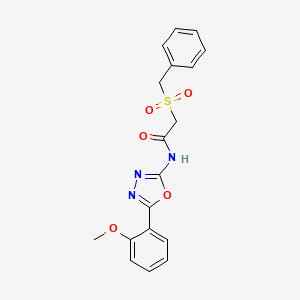
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)
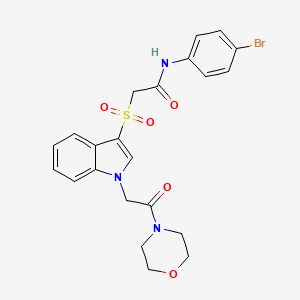
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)